molecular formula C20H13FN6O2 B2695558 2-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 1251576-84-7

2-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Cat. No.: B2695558
CAS No.: 1251576-84-7
M. Wt: 388.362
InChI Key: DIHQAXOYXPUPAX-UHFFFAOYSA-N
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Description

2-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a chemical compound with the CAS Registry Number 1251576-84-7 . It has a molecular formula of C20H13FN6O2 and a molecular weight of 388.4 g/mol . This complex heterocyclic compound features a 1,2,4-oxadiazole ring linked to a [1,2,4]triazolo[4,3-b]pyridazine core. The 1,2,4-oxadiazole moiety is a well-known scaffold in medicinal chemistry, often used as a bioisostere for carboxylic acids, esters, and carboxamides, which can enhance drug-like properties such as metabolic stability and membrane permeability . Compounds containing the 1,2,4-oxadiazole and triazole heterocycles are of significant interest in pharmaceutical and agrochemical research due to their wide range of potential biological activities . This specific reagent is provided as a high-purity material to support early-stage research and development, including target identification, hit-to-lead optimization, and structure-activity relationship (SAR) studies. Researchers are advised to conduct their own thorough characterization and biological evaluation to determine this compound's specific mechanism of action and potential research applications. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN6O2/c21-15-8-6-14(7-9-15)19-22-18(29-25-19)12-26-20(28)27-17(24-26)11-10-16(23-27)13-4-2-1-3-5-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHQAXOYXPUPAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=NN(C3=O)CC4=NC(=NO4)C5=CC=C(C=C5)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.

Chemical Structure and Properties

The compound can be broken down into two significant moieties: the 1,2,4-oxadiazole ring and the triazolopyridazine core. The presence of the 4-fluorophenyl substituent enhances its lipophilicity and may influence its interaction with biological targets.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC18H15FN6O2
Molecular Weight356.35 g/mol

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant antimicrobial properties. A study highlighted that derivatives of oxadiazoles showed broad-spectrum activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The anticancer activity of oxadiazole derivatives has been extensively studied. The compound's structure allows it to inhibit key enzymes involved in cancer cell proliferation. For instance, studies have shown that related compounds can inhibit enzymes such as thymidylate synthase and HDAC , which are critical in cancer cell metabolism and growth .

A specific study reported that oxadiazole-based compounds demonstrated cytotoxicity against several cancer cell lines through apoptosis induction and cell cycle arrest . This suggests that the compound may serve as a lead for developing new anticancer agents.

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has also been documented. Compounds with similar structures have shown to reduce inflammation markers in various models . The proposed mechanism involves the inhibition of pro-inflammatory cytokines and enzymes like COX-2.

Case Studies

  • Antimicrobial Efficacy : A recent study tested a series of oxadiazole derivatives against Mycobacterium bovis, revealing some compounds significantly inhibited bacterial growth in both active and dormant states . This highlights the potential for developing new treatments for tuberculosis.
  • Cytotoxicity in Cancer Models : Another investigation focused on the cytotoxic effects of oxadiazole derivatives on human cancer cell lines (e.g., HeLa cells). The findings indicated that certain derivatives induced apoptosis via mitochondrial pathways .

The biological activities of the compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for bacterial survival and cancer cell proliferation.
  • Receptor Modulation : It might also modulate receptor activities related to inflammatory responses or cell growth signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

Key structural analogs differ in substituent patterns on the oxadiazole and triazolopyridazinone rings. For example:

  • 6-((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one (CAS: 1040655-31-9):
    • Replaces the 4-fluorophenyl group with 4-chlorophenyl and introduces a 2-methylbenzyl substituent.
    • Increased lipophilicity (Cl vs. F) may enhance membrane permeability but reduce metabolic stability .

Pharmacological Activity Comparison

  • Triazolopyridazinone Derivatives with Thioxo Groups: Compounds like 6-phenyl-2-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one exhibit moderate anticonvulsant and sedative properties in rodent models. The thioxo group enhances hydrogen-bonding capacity, which may improve target engagement compared to the oxadiazole-linked fluorophenyl derivative .
  • 1,2,4-Oxadiazole-Benzoxazinone Hybrids: Derivatives synthesized via reactions with phenyl-1,2,4-oxadiazoles (e.g., 7a-c in ) show higher yields (75–85%) but lack the triazolopyridazinone core, limiting direct pharmacological parallels.

Data Tables for Comparative Analysis

Table 1: Substituent Effects on Molecular Properties

Compound Substituents (Oxadiazole) Substituents (Triazolopyridazinone) Molecular Weight H-Bond Acceptors LogP* (Predicted)
Target Compound 4-fluorophenyl 6-phenyl ~423.3 g/mol 9 3.2
CAS 1040655-31-9 4-chlorophenyl 2-methylbenzyl ~465.9 g/mol 10 4.1
CAS 1040639-91-5 3,4-dimethoxyphenyl 3-fluorobenzyl 463.4 g/mol 10 3.8

*LogP values estimated using fragment-based methods.

Key Research Findings and Implications

  • Substituent-Driven Bioactivity : Fluorine and chlorine substituents on the oxadiazole ring enhance metabolic stability but may reduce solubility. Methoxy groups (e.g., CAS 1040639-91-5) improve CNS penetration due to increased polarity .
  • Structural Similarity vs. Dissimilarity : Computational studies suggest that small substituent changes (e.g., F → Cl) can drastically alter target selectivity, underscoring the need for precise similarity metrics in virtual screening .

Q & A

Basic: What are the critical steps for optimizing the synthesis of this compound to improve yield and purity?

Answer:
The synthesis involves multi-step reactions requiring precise control of reaction conditions. Key steps include:

  • Oxadiazole ring formation : Cyclization of precursors (e.g., amidoximes with activated carbonyl groups) under reflux in solvents like DMF or THF. Temperature control (80–100°C) and catalyst selection (e.g., triethylamine) are critical .
  • Triazolopyridazine coupling : Alkylation or nucleophilic substitution to attach the oxadiazole-methyl group to the triazolopyridazine core. Solvent polarity (e.g., dichloromethane vs. acetonitrile) impacts reaction efficiency .
  • Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to isolate the final product. HPLC monitoring (C18 columns, acetonitrile/water mobile phase) ensures purity ≥95% .

Basic: Which spectroscopic and chromatographic techniques are most reliable for structural characterization?

Answer:

  • NMR : 1H^1H- and 13C^{13}C-NMR in DMSO-d6 or CDCl3 confirm substituent positions and heterocyclic connectivity. Key signals:
    • Oxadiazole protons: δ 8.1–8.3 ppm (aromatic coupling).
    • Triazolopyridazine protons: δ 7.5–7.9 ppm (multiplet for fused rings) .
  • Mass Spectrometry : High-resolution ESI-MS (positive ion mode) validates molecular weight (e.g., [M+H]+^+ at m/z 432.12) .
  • HPLC : Retention time consistency under gradient elution (acetonitrile/0.1% TFA in water) confirms batch-to-batch reproducibility .

Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 4-fluorophenyl group in biological activity?

Answer:

  • Analog Synthesis : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., 4-CF3_3) or electron-donating (e.g., 4-OCH3_3) substituents. Monitor changes in activity using standardized assays (e.g., kinase inhibition or cytotoxicity) .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to compare binding affinities of analogs with target proteins (e.g., EGFR or PI3K). Correlate fluorine’s electronegativity with hydrophobic interactions .
  • Data Analysis : Use ANOVA or Student’s t-test to assess significance of IC50_{50} shifts (e.g., 4-fluorophenyl vs. unsubstituted phenyl in cancer cell lines) .

Advanced: What experimental strategies resolve contradictions in reported bioactivity data across different studies?

Answer:

  • Standardized Assays : Re-evaluate activity under uniform conditions (e.g., ATP concentration in kinase assays, cell passage number in viability studies) to eliminate variability .
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products or metabolites that may interfere with activity measurements .
  • Orthogonal Validation : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays if discrepancies arise between enzymatic and cellular data .

Basic: How should researchers design stability studies for this compound under physiological conditions?

Answer:

  • pH Stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify breakdown products (e.g., hydrolysis of the oxadiazole ring) .
  • Plasma Stability : Use human or murine plasma (10% v/v in PBS) to assess esterase-mediated metabolism. Quench reactions with acetonitrile and quantify parent compound remaining .

Advanced: What in vivo models are appropriate for evaluating pharmacokinetic properties and toxicity?

Answer:

  • Pharmacokinetics :
    • Rodent Models : Administer IV (1 mg/kg) and oral (10 mg/kg) doses to Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, 24 h. Calculate AUC, Cmax_\text{max}, and bioavailability using non-compartmental analysis (Phoenix WinNonlin) .
  • Toxicity :
    • Acute Toxicity : OECD Guideline 423: Dose mice with 300–2000 mg/kg and monitor mortality, organ weight changes, and histopathology over 14 days .

Basic: What are the primary challenges in scaling up synthesis from milligram to gram quantities?

Answer:

  • Reaction Exotherms : Use jacketed reactors with controlled cooling during exothermic steps (e.g., cyclization reactions) to prevent decomposition .
  • Solvent Volume Reduction : Switch from batch to flow chemistry for high-yield steps (e.g., oxadiazole formation) to minimize solvent waste .
  • Purification : Replace column chromatography with recrystallization (ethanol/water) or centrifugal partition chromatography for cost-effective scaling .

Advanced: How can computational methods predict off-target interactions and potential polypharmacology?

Answer:

  • Target Fishing : Use SwissTargetPrediction or SEA (Similarity Ensemble Approach) to identify off-target kinases, GPCRs, or ion channels .
  • Molecular Dynamics Simulations : Run 100-ns simulations (GROMACS) to assess binding stability with secondary targets (e.g., hERG channel). Calculate RMSD and binding free energy (MM-PBSA) .

Advanced: What methodologies assess the compound’s environmental impact and biodegradability?

Answer:

  • OECD 301D Test : Measure biodegradation in activated sludge over 28 days. Monitor parent compound depletion via LC-MS and identify metabolites (e.g., hydroxylated derivatives) .
  • Ecotoxicology : Use Daphnia magna (48-h LC50_{50}) and Aliivibrio fischeri (bioluminescence inhibition) assays to evaluate aquatic toxicity .

Advanced: How can researchers optimize formulation strategies to enhance solubility and bioavailability?

Answer:

  • Solid Dispersion : Prepare amorphous dispersions with PVP-VA64 or HPMCAS via spray drying. Characterize using DSC (glass transition temperature) and dissolution testing (pH 6.8 buffer) .
  • Nanoparticle Formulation : Use antisolvent precipitation (PLGA or lipids) to generate nanoparticles (150–200 nm). Assess stability via DLS and in vivo absorption in rodent models .

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